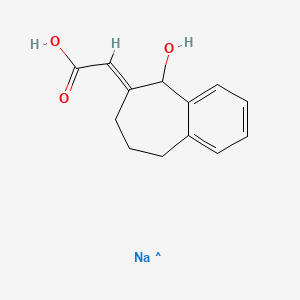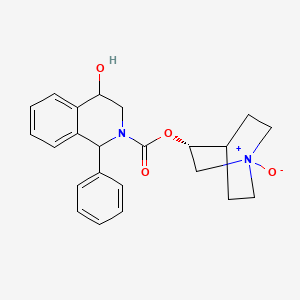
NCS-382, Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) is a chemical compound with the CAS number 131733-92-1 and a molecular weight of 240.2303 g/mol . This compound is known for its unique blend of chemical properties, making it valuable for various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) typically involves the reaction of acetic acid with a precursor compound, 5,7,8,9-tetrahydro-5-hydroxy-6H-benzocycloheptene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The sodium salt form is achieved by neutralizing the resulting compound with sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or other separation techniques to ensure high quality .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Applications De Recherche Scientifique
Acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-thian-4-ylideneacetate: Another compound with similar structural features and chemical properties.
Sodium (2Z)-2-(5-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate: A related compound with different substituents on the benzocycloheptene ring.
Uniqueness
Acetic acid, 2-(5,7,8,9-tetrahydro-5-hydroxy-6H-benzocyclohepten-6-ylidene)-, sodium salt (1:1) is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C13H14NaO3 |
|---|---|
Poids moléculaire |
241.24 g/mol |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/b10-8+; |
Clé InChI |
KFWUMDCKKIIQQO-VRTOBVRTSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2C(/C(=C/C(=O)O)/C1)O.[Na] |
SMILES canonique |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)

![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)






![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)



